Cas no 2679920-95-5 ((2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid)

(2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid is a versatile organic compound characterized by its specific stereoisomer and functional groups. This compound offers advantages such as enhanced solubility, improved stability, and selective reactivity, making it suitable for various chemical transformations and applications in pharmaceutical and material science research.
(2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid structure
2679920-95-5 structure
Product Name:(2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid
CAS No:2679920-95-5
MF:C16H18ClNO4S
MW:355.83642244339
CID:5666259
PubChem ID:165935502
Update Time:2025-06-18

(2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2679920-95-5
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid
    • EN300-27695645
    • (2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid
    • Inchi: 1S/C16H18ClNO4S/c1-16(2,3)22-15(21)18-12(14(19)20)7-9-8-23-13-10(9)5-4-6-11(13)17/h4-6,8,12H,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1
    • InChI Key: BXRRNXLRMXCEKS-LBPRGKRZSA-N
    • SMILES: ClC1=CC=CC2=C1SC=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 355.0645069g/mol
  • Monoisotopic Mass: 355.0645069g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 104Ų

(2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid Pricemore >>

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(2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid Related Literature

Additional information on (2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid

Introduction to (2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic Acid (CAS No. 2679920-95-5)

Compound with the CAS number 2679920-95-5 and the product name (2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and biochemical research. The intricate arrangement of functional groups, including the (tert-butoxy)carbonylamino moiety and the 7-chloro-1-benzothiophen-3-yl substituent, contributes to its unique chemical properties and biological activities.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The presence of the (tert-butoxy)carbonylamino group, a well-known protecting group in peptide chemistry, suggests that this compound may be utilized in the synthesis of more complex biomolecules, such as peptides and proteins. This protective group helps to prevent unwanted side reactions and ensures the stability of the intermediate compounds during synthesis.

The 7-chloro-1-benzothiophen-3-yl substituent is another critical feature of this compound. Benzothiophene derivatives are widely studied in medicinal chemistry due to their diverse biological activities. These derivatives have been reported to exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a chlorine atom at the 7-position enhances the electronic properties of the benzothiophene ring, potentially influencing its interactions with biological targets.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The combination of a propanoic acid backbone with a benzothiophene moiety provides a versatile scaffold for further functionalization. This allows chemists to tailor the compound's properties for specific applications, such as targeting particular enzymes or receptors involved in disease pathways.

The potential applications of (2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid extend beyond drug development. It serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules with tailored biological activities. Researchers have explored its use in designing novel ligands for metal ions, which could have implications in areas such as catalysis and materials science.

The compound's stereochemistry is also an important consideration. The (2S) configuration indicates that it is a specific enantiomer, which can significantly influence its biological activity. Enantiomers are mirror-image isomers that often exhibit different pharmacological effects. Therefore, understanding and controlling the stereochemistry of this compound is crucial for optimizing its therapeutic potential.

Recent studies have highlighted the importance of benzothiophene derivatives in addressing various diseases. For instance, research has shown that certain benzothiophene-based compounds can modulate inflammatory pathways by interacting with specific enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). The structural features of (2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid make it a promising candidate for further investigation in this context.

The protective group at the amino position also offers flexibility in drug design. It can be selectively removed under specific conditions to reveal a free amine group, which can then be used for further derivatization. This property makes it particularly useful in peptide coupling reactions, where protecting groups play a crucial role in ensuring high yields and minimizing side reactions.

The compound's solubility profile is another factor that influences its potential applications. Solubility determines how well a compound can be absorbed and distributed within biological systems. Researchers often modify molecular structures to improve solubility while maintaining biological activity. The presence of polar functional groups like carboxylic acids and amines can enhance solubility, making this compound more suitable for formulation into pharmaceutical products.

In conclusion, (2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid (CAS No. 2679920-95-5) is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemical research. Its complex structure, featuring both protective groups and bioactive moieties, makes it a valuable tool for drug development and synthetic chemistry. Further research is warranted to fully explore its therapeutic applications and optimize its synthetic pathways.

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